molecular formula C10H14BrN B1278134 2-(4-Bromophenyl)-N,N-dimethylethanamine CAS No. 15221-61-1

2-(4-Bromophenyl)-N,N-dimethylethanamine

Cat. No.: B1278134
CAS No.: 15221-61-1
M. Wt: 228.13 g/mol
InChI Key: RWCMKTSVOYKLQY-UHFFFAOYSA-N
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Description

Structural Significance within Contemporary Organic Synthesis

The structural significance of 2-(4-Bromophenyl)-N,N-dimethylethanamine in modern organic synthesis lies in its capacity to act as a versatile intermediate. The molecule's architecture is composed of two primary components: the N,N-dimethylethanamine moiety and the 4-bromophenyl ring. The bromine atom on the phenyl ring is a particularly useful functional group, serving as a reactive "handle" for various carbon-carbon and carbon-heteroatom bond-forming reactions.

This feature is prominently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net In these reactions, the carbon-bromine bond can be selectively activated to couple the aromatic ring with a wide array of boronic acids or other organometallic reagents. This capability allows synthetic chemists to introduce diverse substituents at the para-position of the phenyl ring, thereby generating extensive libraries of novel compounds from a single, readily accessible precursor. The tertiary amine group, meanwhile, can influence the molecule's solubility and basicity, and can also be a site for further chemical modification if required.

Contextualizing Halogenated Amine Scaffolds in Chemical Science

Halogenated amine scaffolds are a cornerstone of modern medicinal chemistry and drug design. nih.gov The incorporation of a halogen atom, such as bromine, into an organic molecule can profoundly alter its biological and physical properties. researchgate.net Halogenation is a common strategy employed to enhance the pharmacological profile of a lead compound. researchgate.net

Key effects of introducing halogens include:

Modulating Lipophilicity: Halogens can increase a molecule's lipid solubility, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Altering Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, increasing the compound's half-life in biological systems. researchgate.net

Engaging in Halogen Bonding: Bromine, chlorine, and iodine atoms can act as Lewis acids and form specific, non-covalent interactions known as halogen bonds with electron-donating atoms in biological targets like proteins. nih.govacs.org This interaction can contribute favorably to the binding affinity and selectivity of a ligand. acs.org

The phenethylamine (B48288) backbone is itself a well-established "privileged scaffold" in medicinal chemistry, forming the core of many neuroactive compounds. The combination of this amine scaffold with a halogenated phenyl ring makes compounds like this compound valuable probes for exploring structure-activity relationships in drug discovery programs.

Overview of Key Research Trajectories for the Compound

Research involving this compound has been directed toward its application as a key intermediate in the synthesis of targeted therapeutic agents and specialized chemical reagents. An analysis of its documented downstream products reveals its role in constructing larger, more complex molecular architectures. lookchem.com

One significant research trajectory is its use in the development of epigenetic modulators. The compound has been cited as an intermediate in the synthesis of inhibitors for Polycomb Repressive Complex 2 (PRC2) and the Jumonji C domain-containing histone lysine (B10760008) demethylase 4 (KDM4) subfamily. lookchem.com These enzymes are crucial regulators of gene expression, and their dysregulation is implicated in various cancers, making them important targets for novel oncology therapies.

A second area of application is in the synthesis of custom ligands for coordination chemistry. For instance, this compound serves as a precursor to bis{4-[(N,N-dimethylamino)ethyl]phenyl}phosphine tris(borane), indicating its utility in creating specialized phosphine (B1218219) ligands for catalysis or materials science applications. lookchem.com

Interactive Table: Research Applications Filter by application area to see the compound's role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMKTSVOYKLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444395
Record name 2-(4-BROMOPHENYL)-N,N-DIMETHYLETHANAMINE
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Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15221-61-1
Record name 2-(4-BROMOPHENYL)-N,N-DIMETHYLETHANAMINE
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URL https://comptox.epa.gov/dashboard/DTXSID10444395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-bromophenyl)ethyl]dimethylamine
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Synthetic Methodologies for 2 4 Bromophenyl N,n Dimethylethanamine

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic approaches to phenethylamines often rely on sequential reactions, building the carbon skeleton and introducing the amine functionality in discrete steps. These methods are well-documented and versatile, allowing for the construction of a wide array of derivatives.

Sequential Reaction Pathways Utilizing Halogenated Precursors

A common and direct route to 2-(4-Bromophenyl)-N,N-dimethylethanamine involves starting with a precursor that already contains the bromophenyl ethyl skeleton. A logical starting material is a 2-(4-bromophenyl)ethyl halide, such as 2-(4-bromophenyl)ethyl bromide. This precursor can be synthesized from commercially available 4-bromotoluene (B49008) through steps involving radical bromination to form 4-bromobenzyl bromide, followed by chain extension (e.g., via Grignard reaction or cyanation/reduction sequence) and subsequent conversion to the desired halide. These multi-step sequences, while effective, often involve stoichiometric reagents and multiple purification steps.

Nucleophilic Substitution Reactions for Amine Formation

The final step in many classical syntheses of this target molecule is the formation of the tertiary amine via a nucleophilic substitution reaction. mdpi.com Starting with a suitable electrophile like 2-(4-bromophenyl)ethyl bromide, the N,N-dimethylamino group can be introduced by reaction with a nucleophilic source of dimethylamine (B145610).

This reaction typically proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. pressbooks.pub The dimethylamine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the leaving group (bromide), displacing it in a single, concerted step. pressbooks.pub To drive the reaction to completion and neutralize the hydrogen bromide byproduct, a base is often used. The reaction can be carried out with anhydrous dimethylamine in a suitable solvent or with an aqueous solution of dimethylamine.

Table 1: Typical Conditions for Nucleophilic Substitution

ParameterConditionPurpose
Substrate 2-(4-bromophenyl)ethyl bromideElectrophile providing the carbon skeleton.
Nucleophile Dimethylamine (gas, solution in THF/EtOH, or aqueous)Source of the N,N-dimethylamino group.
Solvent Ethanol (B145695), Acetonitrile, THFTo dissolve reactants and facilitate the reaction.
Temperature Room temperature to refluxTo control the reaction rate.
Additives Excess amine or non-nucleophilic base (e.g., K2CO3)To neutralize the HBr byproduct.

Condensation Reactions in the Synthesis of Related Compounds

While direct condensation is not the most common route to this compound, condensation reactions are fundamental in building the phenethylamine (B48288) framework of related compounds from simpler precursors. A notable example is the Henry reaction, or nitroaldol reaction. wikipedia.orgorganic-chemistry.org

In this approach, an aromatic aldehyde is condensed with a nitroalkane. For a related synthesis, 4-bromobenzaldehyde (B125591) would react with nitromethane (B149229) in the presence of a base to form 1-(4-bromophenyl)-2-nitroethanol. wikipedia.orgorganic-chemistry.org This intermediate can then undergo dehydration to yield β-nitro-4-bromostyrene. Subsequent reduction of the nitro group and the alkene (if present) yields the primary phenethylamine, which can then be N-methylated to the desired tertiary amine. This pathway highlights the utility of C-C bond-forming condensation reactions in assembling the core structure of phenethylamines. researchgate.net

Novel and Catalytic Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods to reduce waste and simplify procedures. acs.org For the synthesis of amines, metal-mediated transformations and "borrowing hydrogen" strategies represent the state of the art.

Metal-Mediated and Catalytic Transformations (e.g., Iridium-Mediated Hydride Transfer)

Metal catalysts, particularly those based on iridium and ruthenium, are highly effective in mediating the formation of C-N bonds. nih.gov One powerful technique is reductive amination, which converts a carbonyl compound into an amine. masterorganicchemistry.comnumberanalytics.com In a potential synthesis of the target molecule, 4-bromophenylacetaldehyde could be reacted with dimethylamine to form an intermediate enamine or iminium ion. numberanalytics.com

An iridium catalyst can facilitate the reduction of this intermediate to the final tertiary amine. acs.org The process often involves a hydride transfer mechanism, where the iridium complex, activated by a hydrogen source (like H₂ gas or a transfer hydrogenation agent like isopropanol (B130326) or formic acid), delivers a hydride ion to the electrophilic carbon of the iminium intermediate. acs.org These reactions are often highly efficient, requiring only small amounts of the catalyst. thieme.com

"Borrowing Hydrogen" Strategies for N-Alkylation Processes

The "borrowing hydrogen," or hydrogen autotransfer, methodology is a particularly elegant and atom-economical catalytic process for N-alkylation. acs.orgnih.gov This strategy allows for the direct coupling of an alcohol with an amine, with water being the only byproduct. nih.gov The synthesis of this compound via this method would start from 2-(4-bromophenyl)ethanol (B1265510) and dimethylamine.

The catalytic cycle, typically mediated by an iridium or ruthenium complex, proceeds through several key steps: nih.gov

Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it in situ to the corresponding aldehyde (4-bromophenylacetaldehyde). The catalyst is now in a metal-hydride state.

Condensation: The aldehyde reacts with dimethylamine to form an enamine or iminium ion intermediate, releasing a molecule of water.

Hydrogenation: The metal-hydride complex then transfers the "borrowed" hydrogen atoms back to the enamine/iminium ion intermediate, reducing it to the final tertiary amine product.

Catalyst Regeneration: The catalyst is regenerated in its original state, ready to begin another cycle.

This process avoids the need to pre-activate the alcohol as a halide and circumvents the use of stoichiometric reducing agents, making it a greener and more efficient synthetic route. nih.govacs.org Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have shown exceptional activity in these transformations. rsc.orgrsc.org

Table 2: Comparison of Synthetic Strategies

MethodStarting MaterialsKey TransformationAdvantagesDisadvantages
Nucleophilic Substitution 2-(4-bromophenyl)ethyl halide, DimethylamineSN2 ReactionWell-established, reliableRequires pre-functionalized substrate, generates halide waste
Reductive Amination 4-bromophenylacetaldehyde, Dimethylamine, H₂ sourceCatalytic Imine/Enamine ReductionHigh efficiency, catalyticRequires external reductant, aldehyde may be unstable
Borrowing Hydrogen 2-(4-bromophenyl)ethanol, DimethylamineCatalytic Alcohol Dehydrogenation-Condensation-HydrogenationHigh atom economy, only water as byproduct, uses stable alcoholRequires specific metal catalyst, may need higher temperatures

C–H Activation and Direct Functionalization Methods

The synthesis of complex organic molecules is increasingly benefiting from modern strategies such as C–H activation and direct functionalization. These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. In the context of this compound, C–H activation could theoretically be applied to directly introduce the N,N-dimethylethanamine side chain onto a bromobenzene (B47551) core, or conversely, to functionalize the 4-bromophenylethylamine scaffold.

Transition-metal catalysis, particularly with rhodium (Rh), ruthenium (Ru), and palladium (Pd), is central to C–H activation. nih.gov For instance, a hypothetical rhodium-catalyzed reaction could involve the C-H activation of bromobenzene, followed by coupling with a vinyl amine equivalent. The mechanism often proceeds through the formation of a metallacycle intermediate, which enhances regioselectivity. nih.gov Guided C–H functionalization, where a directing group is used to position the catalyst at a specific C–H bond, offers precise control over the reaction site. nih.gov While specific literature detailing a C-H activation route for this exact molecule is not prevalent, the principles are widely applied in medicinal chemistry for creating aryl-alkyl bonds. nih.gov This approach circumvents the need for multi-step sequences that might start from precursors like 4-bromophenylethanol or 4-bromophenethylamine. lookchem.com

Optimization of Reaction Conditions and Process Chemistry

The successful synthesis of this compound, particularly when employing multi-step pathways like cross-coupling reactions, is highly dependent on the meticulous optimization of reaction parameters.

Influence of Solvent Systems on Reaction Outcome and Selectivity

The choice of solvent is a critical factor that can significantly influence reaction yield, rate, and selectivity. In related syntheses of N-(4-bromophenyl) derivatives, a variety of solvents have been employed, each with specific advantages. For instance, in Suzuki-Miyaura cross-coupling reactions used to create biaryl linkages on similar scaffolds, solvent systems are chosen based on the solubility of reactants and the nature of the catalyst system.

Commonly used solvents include:

Aprotic Polar Solvents: Dimethylformamide (DMF) has been shown to give moderate yields in some syntheses. researchgate.net

Ethereal Solvents: 1,4-Dioxane, often in a mixture with water (e.g., 4:1 ratio), is a standard solvent for palladium-catalyzed cross-coupling reactions, facilitating the dissolution of both organic substrates and inorganic bases. researchgate.netnih.gov

Protic Solvents: Alcohols like methanol (B129727) and ethanol are also used, with a mixed solvent system of CH3OH/H2O (8:1) reported to give excellent results in certain imine syntheses. researchgate.net

Aprotic Nonpolar Solvents: Dichloromethane (DCM) is often used for initial condensation or amide formation steps at room temperature. mdpi.com

Temperature and Pressure Dependencies in Reaction Kinetics

Reaction kinetics are profoundly influenced by temperature and, to a lesser extent, pressure. Most synthetic procedures for related compounds are conducted at elevated temperatures to overcome activation energy barriers and drive the reaction to completion.

Temperature: Suzuki coupling reactions are frequently performed at reflux temperatures, typically between 90 °C and 95 °C, for extended periods, often 12 hours or more. researchgate.netnih.gov In other catalytic processes, temperatures as high as 160 °C have been found to be optimal. osti.gov While higher temperatures generally increase reaction rates, they can also promote the formation of undesirable byproducts, necessitating careful optimization to balance yield and purity.

Pressure: Most syntheses of this nature are carried out at atmospheric pressure. The use of elevated pressure is generally reserved for reactions involving volatile reagents or when specific catalytic cycles require it. Concentration of reaction mixtures is performed under reduced pressure using rotary evaporators to remove solvents at lower temperatures, preventing degradation of the product. researchgate.net

Strategic Use of Catalysts and Additives for Enhanced Conversion and Yield

The strategic selection of catalysts and additives is paramount for achieving high conversion and yield. In the synthesis of aryl-substituted compounds, palladium-catalyzed reactions are ubiquitous.

Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a widely used catalyst for Suzuki-Miyaura cross-coupling reactions, typically employed in catalytic amounts (e.g., 5 mol %). researchgate.netmdpi.com The choice of ligands on the metal center, such as phosphines, can be tuned to optimize catalytic activity.

Bases and Additives: An inorganic base is essential for activating the boronic acid component in Suzuki couplings. Potassium phosphate (B84403) (K3PO4) is a common choice. nih.govmdpi.comresearchgate.net Other bases like triethylamine (B128534) (Et3N) and cesium carbonate (Cs2CO3) are also utilized depending on the specific substrate and reaction conditions. researchgate.netmdpi.com These additives not only participate in the catalytic cycle but also help maintain an optimal pH for the reaction medium.

The table below summarizes catalyst and base combinations used in the synthesis of various N-(4-bromophenyl) derivatives, which informs potential systems for the synthesis of the target compound.

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4 (5%)K3PO41,4-DioxaneNot SpecifiedGood researchgate.net
Pd(PPh3)4K3PO41,4-Dioxane:H2O (4:1)95Moderate to Good researchgate.net
Pd(PPh3)4K3PO41,4-Dioxane/Water9058-72 nih.gov
Pd(PPh3)4K3PO4Not SpecifiedNot Specified43-83 mdpi.com

Purification Techniques and Isolation Procedures (e.g., Chromatography)

After the reaction is complete, a multi-step workup and purification procedure is required to isolate the final product in high purity.

Initial Workup: The reaction mixture is typically cooled to room temperature and may be filtered to remove the catalyst and inorganic salts. The filtrate is often diluted with an organic solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., 1 M HCl, 1 M NaOH, brine) to remove unreacted starting materials and water-soluble byproducts. orgsyn.org

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and then concentrated under reduced pressure. nih.govorgsyn.org

Chromatography: The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. orgsyn.org A solvent system, typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the components. The polarity of the eluent is optimized to achieve good separation between the desired product and any remaining impurities. A common solvent ratio for similar compounds is n-hexane/ethyl acetate (75:25). researchgate.net

Final Steps: The fractions containing the pure product are combined and the solvent is evaporated. The final product may be further purified by recrystallization from a suitable solvent, such as heptane, to yield a crystalline solid. orgsyn.org

Spectroscopic and Structural Elucidation of 2 4 Bromophenyl N,n Dimethylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For 2-(4-Bromophenyl)-N,N-dimethylethanamine, ¹H and ¹³C NMR are the primary methods for elucidating the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis for Characterization of Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the 4-bromophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the carbon adjacent to the aromatic ring (benzylic protons) and the protons on the carbon adjacent to the nitrogen atom will likely present as triplets, assuming coupling with each other. The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to produce a singlet.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Aromatic (ortho to Br) ~7.4 Doublet ~8.0
Aromatic (meta to Br) ~7.1 Doublet ~8.0
-CH₂-Ar ~2.8 Triplet ~7.5
-CH₂-N ~2.5 Triplet ~7.5

Carbon-13 (¹³C) NMR for Elucidation of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show four signals for the aromatic carbons of the 4-bromophenyl ring, with the carbon atom bonded to the bromine atom appearing at a lower field. The two aliphatic carbons of the ethylamine (B1201723) chain and the carbon atoms of the N,N-dimethyl groups will also produce characteristic signals.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C-Br (Aromatic) ~120
C-H (Aromatic) ~131, ~130
C-C (Aromatic, ipso to ethyl) ~139
-CH₂-Ar ~35
-CH₂-N ~60

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the benzylic protons and the protons on the adjacent carbon of the ethylamine chain.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would confirm the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). For example, correlations would be expected between the benzylic protons and the ipso-carbon of the aromatic ring, as well as between the N-methyl protons and the adjacent methylene (B1212753) carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of bromine, carbon, hydrogen, and nitrogen in the correct proportions. The expected exact mass can be calculated from the isotopic masses of the most abundant isotopes of each element.

Detailed Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, a common fragmentation pathway for amines is alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This would result in a stable iminium ion. Another likely fragmentation would be the loss of the dimethylamino group. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure
227/229 [M]⁺ (Molecular ion)
183/185 [M - N(CH₃)₂]⁺

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound can be interpreted by considering the characteristic vibrational modes of its constituent parts: the 4-bromophenyl ring, the N,N-dimethylethanamine side chain, and the bonds connecting them. The analysis of these modes allows for unambiguous confirmation of the molecular structure. By comparing experimental spectra with data from analogous compounds and theoretical calculations, a detailed assignment of vibrational bands can be achieved. researchgate.netrasayanjournal.co.in

Key functional group vibrations for this molecule are expected in the following regions:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the benzene ring typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups of the ethylamine moiety are expected in the 3000-2800 cm⁻¹ range. ias.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the p-disubstituted benzene ring typically produce a series of bands in the 1610-1450 cm⁻¹ region. sphinxsai.com

Aliphatic C-H Bending: The scissoring, wagging, and twisting modes of the -CH₂- and -CH₃ groups occur in the 1470-1360 cm⁻¹ range.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1250-1020 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is a characteristic low-frequency mode, generally found in the 700-500 cm⁻¹ range. Its exact position can confirm the presence and position of the bromine substituent on the aromatic ring.

The table below summarizes the expected vibrational modes and their approximate frequency ranges for this compound.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretchp-Bromophenyl3100 - 3000
Aliphatic C-H Stretch-CH₂- and -N(CH₃)₂3000 - 2800
Aromatic C=C Stretchp-Bromophenyl1610 - 1450
Aliphatic C-H Bend-CH₂- and -N(CH₃)₂1470 - 1360
C-N StretchDimethylaminoethyl1250 - 1020
Aromatic C-H Out-of-Plane Bendp-disubstituted ring850 - 800
C-Br Stretchp-Bromophenyl700 - 500

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-C and C-N bonds of the ethylamine side chain. These rotations can give rise to different spatial arrangements of the atoms, known as conformers (e.g., gauche and anti). Each distinct conformer has a unique vibrational signature. nih.govacs.org

Computational and Theoretical Investigations of 2 4 Bromophenyl N,n Dimethylethanamine

Quantum Chemical Descriptors and Reactivity Predictions

FUKUI and Reduced Density Gradient (RDG) Analyses for Reactive Regions

Fukui functions are a concept within Density Functional Theory (DFT) used to describe local chemical reactivity. By analyzing the change in electron density as an electron is notionally added to or removed from a molecule, Fukui functions can identify the most probable sites for nucleophilic and electrophilic attack. This analysis is crucial for understanding a molecule's reactivity and potential interactions with biological targets.

Reduced Density Gradient (RDG) analysis is another computational tool that helps in visualizing and understanding non-covalent interactions within and between molecules. It provides a graphical representation of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are fundamental to molecular conformation and intermolecular recognition.

A comprehensive search of scientific databases did not yield any studies that have performed Fukui or RDG analyses specifically on 2-(4-Bromophenyl)-N,N-dimethylethanamine. While theoretical frameworks for these analyses are widely discussed, their application to this compound, which would provide specific data on its reactive regions and non-covalent interaction patterns, has not been published.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment.

Investigation of Conformational Dynamics in Different Environments

MD simulations can explore the different shapes (conformations) a molecule can adopt in various environments, such as in a vacuum, in water, or in other solvents. This is critical for understanding how the molecule might behave in a biological system. For instance, studies on general phenethylamines suggest they can adopt extended conformations. However, specific simulations for this compound that would detail its conformational preferences and the energetic landscape of its different shapes in various solvents are not available in the reviewed literature.

Intermolecular Interaction Dynamics

By simulating the interaction of a molecule with other molecules, MD can elucidate the nature and dynamics of intermolecular forces. This includes quantifying the strength and lifetime of interactions with solvent molecules or potential binding partners. Such information is vital for predicting a compound's solubility, permeability, and affinity for biological targets. Regrettably, no specific studies detailing the intermolecular interaction dynamics of this compound have been found.

Chemical Reactivity and Mechanistic Principles of 2 4 Bromophenyl N,n Dimethylethanamine

Electron Flow and Reaction Pathway Elucidation

The mechanistic pathways of reactions involving 2-(4-Bromophenyl)-N,N-dimethylethanamine are fundamentally directed by the distribution of electron density within the molecule. The bromophenyl group and the dimethylethanamine side chain exert significant electronic effects that influence its reactivity. The bromine atom, being electronegative, withdraws electron density from the aromatic ring through the inductive effect. Conversely, it donates electron density via resonance due to its lone pairs. The N,N-dimethylethanamine group, particularly the nitrogen atom, possesses a lone pair of electrons, rendering it a nucleophilic center.

Computational studies, such as Density Functional Theory (DFT) on analogous structures, help in understanding the molecule's electronic properties. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For molecules with similar aromatic amine structures, the HOMO is often localized on the electron-rich amine or the aromatic ring, indicating the likely site for electrophilic attack. The LUMO, conversely, indicates the most probable site for nucleophilic attack. In the case of this compound, the nitrogen lone pair significantly raises the energy of the HOMO, predisposing it to reactions with electrophiles. The carbon-bromine bond on the phenyl ring represents a key site for reactions involving electrophilic activation, such as cross-coupling reactions.

Nucleophilic Characteristics of the Dimethylethanamine Moiety

The tertiary amine of the dimethylethanamine group is a defining feature of the molecule's reactivity, acting as a potent nucleophile and a base. The nitrogen atom's lone pair of electrons is readily available to attack electron-deficient centers.

Key Nucleophilic Reactions:

Alkylation: The nitrogen can be alkylated by reaction with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This is a standard SN2 reaction where the amine acts as the nucleophile.

Protonation: As a base, the amine readily reacts with acids to form an ammonium salt. This acid-base chemistry is a fundamental characteristic.

Reaction with Carbonyls: The amine can react with carbonyl compounds. While primary and secondary amines form imines and enamines respectively, the tertiary amine in this compound cannot form a stable C=N bond through dehydration but can participate in other interactions or catalyze reactions like the formation of enamines from secondary amines. masterorganicchemistry.com

Cope Elimination: If the nitrogen is oxidized to an N-oxide (e.g., using H₂O₂ or m-CPBA), a subsequent Cope elimination reaction can occur upon heating, yielding an alkene and a hydroxylamine.

The nucleophilicity of the amine is influenced by steric hindrance from the two methyl groups and the ethylphenyl chain, which can modulate its reactivity towards bulky electrophiles.

Table 1: Nucleophilic Reactions of the Dimethylethanamine Moiety
Reaction TypeReactantProduct TypeGeneral Mechanism
AlkylationAlkyl Halide (R-X)Quaternary Ammonium SaltSN2
ProtonationAcid (H-A)Ammonium SaltAcid-Base
OxidationPeroxide (e.g., H₂O₂)Amine N-oxideNucleophilic attack on oxygen

Electrophilic Activation and Reactivity of the Bromophenyl Unit

The bromophenyl portion of the molecule is the primary site for electrophilic substitution and cross-coupling reactions. The bromine atom is a good leaving group, particularly in the presence of a transition metal catalyst, making this position highly reactive.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a key handle for forming new carbon-carbon or carbon-heteroatom bonds. Suzuki, Heck, and Buchwald-Hartwig reactions are prominent examples.

Suzuki Coupling: This reaction involves the coupling of the bromophenyl unit with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govnih.gov This is a powerful method for forming biaryl structures. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Heck Coupling: In this reaction, the bromophenyl group is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine, catalyzed by a palladium complex.

The bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, since the bromine is already at the C4 position, further electrophilic aromatic substitution will be directed by both the bromine and the ethylamine (B1201723) substituent.

Table 2: Reactivity of the Bromophenyl Unit
Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki CouplingArylboronic AcidPd(0) catalyst + BaseC-C (Aryl-Aryl)
Heck CouplingAlkenePd(0) catalyst + BaseC-C (Aryl-Vinyl)
Buchwald-Hartwig AminationAminePd(0) catalyst + BaseC-N (Aryl-Amine)
Nucleophilic Aromatic Substitution (SNAr)Strong NucleophileRequires activating groupC-Nu

Derivatization and Functionalization Strategies of 2 4 Bromophenyl N,n Dimethylethanamine

Modifications of the Dimethylethanamine Functionality

The tertiary amine of the N,N-dimethylethanamine moiety is a key site for structural modification, influencing properties such as basicity, polarity, and receptor interactions. Several strategies can be employed to alter this functional group.

N-Dealkylation: The removal of one or both methyl groups from the tertiary amine, a process known as N-dealkylation, can yield the corresponding secondary (N-methyl) or primary amine analogs. This transformation is significant as it can alter the pharmacological profile of the molecule. Chemical methods for N-dealkylation often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. nih.govresearchgate.net For instance, reaction with cyanogen bromide would produce a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. Similarly, reaction with ethyl chloroformate would yield a carbamate (B1207046) that can be cleaved to provide the N-demethylated product. nih.gov These reactions are crucial in metabolic studies and in the synthesis of drug metabolites. semanticscholar.org

N-Oxide Formation: The tertiary amine can be oxidized to its corresponding N-oxide. This transformation significantly increases the polarity and water solubility of the molecule and can modulate its biological activity and metabolic fate. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govthieme-connect.de The resulting N-oxide is a zwitterionic species with a highly polar N+-O- bond. nih.gov

Quaternization: Reaction of the tertiary amine with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, which can have a profound impact on the molecule's interaction with biological targets and its membrane permeability. nih.govnih.gov For example, treatment with methyl iodide would yield the corresponding trimethylammonium iodide salt. The choice of the alkylating agent allows for the introduction of various alkyl or substituted alkyl groups.

ModificationReagentsProductKey Feature
N-DealkylationCyanogen bromide, ChloroformatesSecondary/Primary AmineAltered basicity and pharmacological profile
N-Oxide FormationHydrogen peroxide, mCPBAN-OxideIncreased polarity and water solubility
QuaternizationAlkyl halides (e.g., Methyl iodide)Quaternary Ammonium SaltPermanent positive charge

Transformations Involving the Para-Bromo Substituent

The bromine atom at the para position of the phenyl ring serves as a versatile handle for introducing a wide array of substituents through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The para-bromo substituent on 2-(4-bromophenyl)-N,N-dimethylethanamine makes it an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govmdpi.comnih.gov This reaction is widely used to form biaryl structures. For instance, reacting this compound with phenylboronic acid under Suzuki conditions would yield 2-(biphenyl-4-yl)-N,N-dimethylethanamine. The reaction is tolerant of a wide range of functional groups and offers a straightforward method for introducing diverse aryl and heteroaryl moieties. mdpi.com

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgrsc.org In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For example, the reaction of this compound with styrene (B11656) could produce 4-(2-(dimethylamino)ethyl)stilbene. The Heck reaction is a valuable tool for the synthesis of complex olefinic structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nllibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. This would enable the synthesis of a range of N-aryl derivatives from the parent compound.

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseC-C (aryl-aryl)
HeckAlkenePd catalyst, BaseC-C (aryl-alkene)
Buchwald-HartwigAminePd catalyst, BaseC-N (aryl-amine)

Nucleophilic Aromatic Substitution Variants

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of strongly electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. libretexts.orgyoutube.comyoutube.comyoutube.comlibretexts.org In the case of this compound, direct SNAr at the bromine position would require harsh conditions or the introduction of an activating group. However, related transformations can be achieved under specific conditions, for example, using very strong nucleophiles or through metal-catalyzed processes that proceed via mechanisms distinct from the classical addition-elimination pathway.

Synthesis of Analogs and Hybrid Molecules through Molecular Hybridization

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and pharmacokinetic properties, or with a dual mode of action. mdpi.comnih.govnih.govresearchgate.netrsc.org The this compound scaffold can serve as a key building block in this strategy.

For example, the para-bromo substituent can be functionalized via Suzuki coupling to introduce another bioactive moiety. nih.govnih.gov Alternatively, the N,N-dimethylethanamine portion can be modified to incorporate another pharmacophore. For instance, N-demethylation followed by acylation with a carboxylic acid-containing drug would create a hybrid molecule with an amide linkage. This strategy has been successfully employed in the synthesis of novel compounds with potential therapeutic applications. mdpi.comnih.govnih.govresearchgate.netrsc.org

Late-Stage Functionalization for Complex Molecular Assembly

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. semanticscholar.orgnih.govresearchgate.netnih.govchimia.ch This approach is particularly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

For this compound and its derivatives, late-stage C-H functionalization presents an attractive strategy. nih.govresearchgate.net Palladium-catalyzed C-H activation methodologies can be employed to introduce various functional groups at specific C-H bonds of the aromatic ring, often directed by a coordinating group within the molecule. nih.gov While the existing functional groups on the molecule would influence the regioselectivity of such reactions, this approach offers the potential to access novel derivatives that would be difficult to synthesize through traditional methods.

Mechanistic Investigations of Molecular Interactions in Silico and in Vitro Contexts for Academic Research

Molecular Docking Simulations for Ligand-Target Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in forming initial hypotheses about the ligand-target interactions. For compounds structurally related to 2-(4-Bromophenyl)-N,N-dimethylethanamine, docking simulations are used to screen potential biological targets and to understand how the ligand might fit into a binding site.

The process involves generating multiple possible conformations of the ligand and positioning them within the active site of a receptor. nih.gov A scoring function then estimates the binding affinity for each pose, helping to identify the most likely binding mode. For instance, in studies of other 4-bromophenyl-containing molecules, docking has been used to hypothesize binding interactions with targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases. dergipark.org.trmdpi.com These simulations suggest that the bromophenyl group often engages in hydrophobic interactions or halogen bonds within the binding pocket, while the amine group can form crucial hydrogen bonds or ionic interactions. mdpi.com Such studies provide a rational basis for prioritizing compounds for further experimental testing.

Computational Elucidation of Binding Modes and Affinities

Following initial docking hypotheses, more advanced computational methods are used to refine the understanding of binding modes and to provide more accurate estimations of binding affinity. Molecular dynamics (MD) simulations, for example, can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose. nih.gov

For derivatives containing the bromophenyl moiety, computational analyses have been used to calculate binding energies and identify key amino acid residues involved in the interaction. researchgate.net These studies often reveal that specific interactions, such as hydrogen bonds with residues like asparagine or ionic interactions with aspartate, are critical for stable binding. mdpi.comresearchgate.net The binding affinity, often expressed as a docking score or calculated free energy of binding (in kcal/mol), quantifies the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

Table 1: Illustrative Binding Affinities of Related Bromophenyl Compounds to Various Targets from Docking Studies

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothesized)
4-(2-(4-bromophenyl)hydrazineylidene) derivativeAcetylcholinesterase (AChE)-10.00Not Specified
4-(2-(4-bromophenyl)hydrazineylidene) derivativeButyrylcholinesterase (BChE)-9.73Not Specified
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineTubulin (Combretastatin A-4 site)-8.149Asn258
N-[5-(4-Bromophenyl)...]sulfamide derivativeEndothelin Receptor ET(A)Not Specified (High Affinity)Not Specified

Note: This data is derived from studies on structurally related compounds and serves to illustrate the application of computational methods. The specific binding affinities for this compound may differ.

In Vitro Studies of Molecular Interactions with Biomolecular Systems

In vitro studies involve experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays are essential for validating the hypotheses generated from in silico models and for directly measuring the interactions of a compound with isolated biological components.

The ability of a compound to inhibit the activity of an enzyme is a common focus of in vitro investigation. For molecular scaffolds related to this compound, researchers have explored inhibitory effects on various enzymes. For example, studies on N-substituted-(4-bromophenyl)benzenesulfonamides have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase. researchgate.net Kinetic studies in these experiments can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insight into how the compound interferes with enzyme function. researchgate.net Similarly, derivatives of 4'4 bromophenyl 4'piperidinol have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). mdpi.com

Table 2: In Vitro Enzymatic Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeIC50 Value (µM)
N-Substituted-(4-bromophenyl)benzenesulfonamideα-Glucosidase5.11 ± 1.46
N-Substituted-(4-bromophenyl)benzenesulfonamideα-Amylase4.27 ± 1.51
4'4 bromophenyl 4'piperidinol derivative (AB11)Acetylcholinesterase (AChE)0.029
4'4 bromophenyl 4'piperidinol derivative (AB14)Monoamine Oxidase-B (MAO-B)763

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This data is from studies on related molecular scaffolds.

Radioligand binding assays are a powerful in vitro tool used to characterize the interaction between a ligand and a receptor. labome.com These experiments measure the affinity (typically as the dissociation constant, Kd) and specificity of a compound for a particular receptor. The phenethylamine (B48288) backbone of this compound is a common feature in molecules that interact with neurotransmitter receptors. biomolther.org

Studies on phenethylamine derivatives have extensively characterized their binding to serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors and transporters. researchgate.netkoreascience.kr For example, research has shown that substitutions on the phenyl ring of phenethylamines, including halogens like bromine, can significantly influence binding affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor. biomolther.org These assays help to quantify the strength of the receptor-ligand interaction and to determine the selectivity of the compound for different receptor subtypes. nih.gov

To understand how a compound interacts with more complex biomolecular systems, researchers perform studies using cellular models. These experiments can measure how a compound's interaction with a target (like a receptor or enzyme) translates into a cellular response, without focusing on a specific disease outcome. For instance, assays can monitor changes in second messenger concentrations, ion channel activity, or the uptake and release of neurotransmitters. Studies on phenethylamine derivatives have used cellular systems to measure the inhibition of dopamine reuptake, a key process in neurotransmission. koreascience.krbiomolther.org Other studies on bromophenyl-containing compounds have used cell-based assays to assess general effects on cell migration and invasion in a non-disease-specific context. nih.gov These approaches bridge the gap between molecular binding events and their functional consequences at a cellular level.

Structure-Activity Relationship (SAR) Studies in Related Molecular Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a molecule to observe the effect on its biological activity. researchgate.net For scaffolds related to this compound, SAR studies provide crucial information on which molecular features are important for target interaction.

Research on phenethylamine and bromophenyl derivatives has established several key SAR principles:

Halogen Substitution: The position and type of halogen on the phenyl ring can dramatically affect binding affinity. For phenethylamines targeting the 5-HT2A receptor, a halogen at the para- (or 4-) position, as in the subject compound, often has a positive effect on binding affinity. biomolther.org

Amine Substitution: The nature of the substituents on the nitrogen atom is critical. The N,N-dimethyl groups in this compound are known to influence properties such as receptor selectivity and the ability to cross biological membranes compared to primary or secondary amines.

Ethylamine (B1201723) Backbone: The ethylamine chain is a common pharmacophore for interacting with monoamine transporters and receptors. Modifications to this chain can alter activity. For instance, the presence of an α-methyl group (creating an amphetamine scaffold) can change the compound's pharmacological profile. wikipedia.org

SAR studies on related dopamine transporter (DAT) inhibitors have shown that the nature of the group attached to the tropane (B1204802) nitrogen significantly impacts binding affinity at DAT, SERT (serotonin transporter), and NET (norepinephrine transporter). nih.gov These systematic investigations allow researchers to build a comprehensive picture of how molecular structure dictates biological function.

Table 3: Summary of General SAR Principles from Related Phenethylamine and Bromophenyl Scaffolds

Structural FeatureModificationGeneral Effect on Activity/Binding AffinityTarget Example
Phenyl RingHalogen at para-positionOften enhances binding affinity5-HT2A Receptor
Phenyl RingOther substitutions (e.g., methoxy)Can increase or decrease affinity depending on position and target5-HT2A Receptor, DAT
Ethylamine Chainα-methyl group additionCan alter selectivity and potencySerotonin Receptors
Amine GroupN-methylation (primary to tertiary)Influences selectivity and pharmacokinetic propertiesDAT, SERT, NET

Investigation of Bromination as a Strategy for Modulating Molecular Interactions

The substitution of a hydrogen atom with a halogen, such as bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. The bromine atom in this compound is not merely a passive substituent; it actively influences the compound's molecular interactions through several mechanisms.

Electronic Effects and Halogen Bonding: The bromine atom is highly electronegative and acts as an electron-withdrawing group, which can alter the electron distribution across the phenyl ring. More significantly, a covalently bonded bromine atom can exhibit a region of positive electrostatic potential on its outermost surface, known as a σ-hole. acs.org This positive region can engage in a highly directional, non-covalent interaction with an electron-rich atom (a nucleophile), such as oxygen or nitrogen, in a biological target. This interaction is termed a "halogen bond". mdpi.comnih.gov

Illustrative Data from In Silico Docking Studies of Bromophenyl Analogs:

The following table summarizes results from molecular docking studies on various compounds featuring a bromophenyl group, illustrating the calculated binding affinities and key interactions involving the bromine atom against different biological targets. This data provides insight into the potential role of the bromine atom in this compound.

Compound ClassBiological TargetBinding Affinity (kcal/mol)Key Interactions Involving Bromine
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulin (PDB: 5LYJ)-6.5 to -8.3Halogen bond
4-(4-Bromophenyl)-thiazol-2-amine derivativesDNA gyrase (PDB: 1JIJ)Good docking scoreHydrophobic interactions
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesEnoyl-ACP reductase (PDB: 4WMZ)Good docking scoreHydrophobic interactions
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivativesEGFR KinaseHigh docking scoreNot specified

This table is a representation of findings from multiple studies on different bromophenyl-containing compounds to illustrate the role of the bromine atom in molecular binding. ijpsjournal.comnih.govmdpi.comresearchgate.net

In Vitro Validation: The functional consequence of these bromine-mediated interactions is quantified through in vitro assays. For example, enzyme inhibition assays can measure the concentration of a compound required to inhibit 50% of an enzyme's activity (IC50). Studies on a wide range of brominated compounds demonstrate that the presence and position of the bromine atom can dramatically affect biological potency. Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed that certain compounds in the series exhibited promising antimicrobial and anticancer activity in vitro, which was supported by their strong binding in molecular docking models. nih.gov

Illustrative Data from In Vitro Assays of Bromophenyl Analogs:

This table presents exemplary in vitro activity for bromophenyl-containing compounds, demonstrating the tangible impact of this molecular feature on biological function.

Compound ClassAssay TypeBiological Target/OrganismResult
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)Anticancer Assay (SRB)MCF7 breast cancer cell lineMost active in series
4-(4-Bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6)Antimicrobial AssayS. aureus, E. coli, C. albicansPromising activity, comparable to standards
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineAntimicrobial AssayEnterococcus faeciumPromising activity against biofilm

This table collates representative data from various studies to highlight the measured biological activities of bromophenyl compounds. nih.govmdpi.com

Future Research Directions and Open Questions

Development of Sustainable and Green Synthetic Pathways for the Compound

The synthesis of phenethylamine (B48288) derivatives has traditionally relied on methods that are often energy-intensive and generate significant waste. The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to 2-(4-Bromophenyl)-N,N-dimethylethanamine. dokumen.pubjddhs.com Future research in this area could focus on several promising strategies.

One key avenue is the use of alternative reaction media to replace volatile organic solvents. jddhs.com Research into aqueous-based syntheses or the use of deep eutectic solvents could significantly reduce the environmental footprint of the production process. Furthermore, the development of catalytic alternatives to stoichiometric reagents is a cornerstone of green chemistry. dokumen.pub Exploring enzymatic and whole-cell biocatalytic methods for the synthesis of chiral amines and related compounds is a rapidly growing field that could be applied to produce enantiomerically pure forms of this compound and its derivatives. nih.govmdpi.comnih.gov

Energy-efficient synthesis techniques, such as microwave-assisted and ultrasound-promoted reactions, have the potential to shorten reaction times and reduce energy consumption. jddhs.com Additionally, the adoption of continuous flow chemistry could offer improved control over reaction parameters, leading to higher yields and purity while minimizing waste. beilstein-journals.org

Green Chemistry ApproachPotential Benefit for Synthesis
Alternative Solvents (e.g., water, deep eutectic solvents)Reduced use of volatile organic compounds (VOCs). jddhs.com
Biocatalysis (e.g., enzymes, whole cells)High selectivity, mild reaction conditions, and biodegradability. nih.govmdpi.comnih.gov
Energy-Efficient Techniques (e.g., microwave, ultrasound)Faster reaction rates and lower energy consumption. jddhs.com
Continuous Flow ChemistryEnhanced reaction control, improved safety, and scalability. beilstein-journals.org

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of Process Analytical Technology (PAT) through advanced spectroscopic probes offers the potential for real-time, in-situ monitoring of the synthesis of this compound. nih.govresearchgate.netmt.com

Future research should explore the integration of techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and online Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netmt.comtib.eursc.orgresearchgate.netrsc.org These methods can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This real-time information is invaluable for identifying reaction endpoints, detecting the formation of transient species, and elucidating complex reaction pathways. mt.com For instance, online NMR has been successfully employed to monitor Grignard reactions, a class of reactions relevant to the synthesis of some phenethylamine precursors. nih.govresearchgate.netmt.com Similarly, in-situ IR spectroscopy can track the changes in functional groups, offering a powerful tool for monitoring the progress of amination or cross-coupling reactions. researchgate.netmt.comtib.eursc.org

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis
In-situ FTIRReal-time concentration of key functional groups. mt.comMonitoring amination and cross-coupling steps. researchgate.nettib.eursc.org
Online NMRDetailed structural information and quantification of species. nih.govKinetic studies and optimization of reaction conditions. beilstein-journals.orgnih.govresearchgate.net
Raman SpectroscopyComplementary vibrational information, especially for aqueous systems. researchgate.netMonitoring reactions in green solvents.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a critical area for future research into the synthesis of this compound. dokumen.pub The presence of a bromo-aryl group in the molecule makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which could be used to introduce a wide variety of functional groups. frontierspecialtychemicals.comresearchgate.netnih.govresearchgate.netacs.org Research into new generations of palladium catalysts with bulky phosphine (B1218219) ligands could lead to more efficient and selective transformations. researchgate.netnih.govacs.org

Beyond palladium, ruthenium-based catalysts have shown great promise in reductive amination reactions, which are fundamental to the synthesis of many amines. nih.govnih.govlookchem.com Exploring the application of novel ruthenium complexes could provide more direct and efficient routes to this compound from corresponding carbonyl compounds.

Furthermore, the field of biocatalysis offers exciting possibilities. nih.govmdpi.comnih.gov The use of enzymes such as transaminases and imine reductases could enable the asymmetric synthesis of chiral derivatives of the target compound, which is of significant interest in medicinal chemistry. mdpi.com High-throughput screening methods could be employed to rapidly identify optimal catalysts and reaction conditions from a large pool of candidates. scienceintheclassroom.orgnih.gov

Catalyst TypePotential ReactionAdvantages
Palladium ComplexesCross-coupling reactions (e.g., Suzuki, Heck). frontierspecialtychemicals.comresearchgate.netnih.govacs.orgVersatility in forming C-C and C-heteroatom bonds. frontierspecialtychemicals.comresearchgate.net
Ruthenium ComplexesReductive amination. nih.govnih.govlookchem.comDirect synthesis from carbonyls and amines. nih.gov
Biocatalysts (Enzymes)Asymmetric synthesis, amination. nih.govmdpi.comnih.govHigh enantioselectivity and sustainability. nih.govnih.gov

Computational Design and Prediction of Novel Functionalized Derivatives

Computational chemistry provides powerful tools for the in-silico design and prediction of the properties of new molecules. biomolther.orgnih.govnih.govtandfonline.comkoreascience.krbiomolther.orgnih.govijpsjournal.combiomolther.orgnih.govamazonaws.comdergipark.org.trnih.gov Future research can leverage these methods to explore the chemical space around this compound and design novel derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of phenethylamine derivatives with their biological activities or physical properties. biomolther.orgnih.govtandfonline.com Such models can then be used to predict the properties of newly designed compounds, prioritizing the most promising candidates for synthesis.

Molecular docking simulations can be used to investigate the potential interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. biomolther.orgnih.govnih.govkoreascience.krbiomolther.orgnih.govijpsjournal.comamazonaws.comdergipark.org.trnih.gov This can guide the design of new molecules with specific biological functions. These computational approaches can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Computational MethodApplicationOutcome
QSARPredicting activity based on structure. biomolther.orgnih.govtandfonline.comPrioritization of synthetic targets.
Molecular DockingSimulating binding to biological macromolecules. biomolther.orgnih.govnih.govkoreascience.krbiomolther.orgnih.govijpsjournal.comamazonaws.comdergipark.org.trnih.govDesign of molecules with specific biological activities.
Density Functional Theory (DFT)Calculating electronic structure and reactivity.Understanding reaction mechanisms and predicting reactivity.

Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is not yet fully explored, and there are numerous opportunities to discover novel transformations. The presence of the bromo-aryl moiety is a key feature that can be exploited in a variety of cross-coupling reactions to introduce new functional groups at the para-position of the phenyl ring. nih.govacs.org While Suzuki and other palladium-catalyzed couplings are logical starting points, exploring less common coupling partners and catalytic systems could lead to the synthesis of novel and complex derivatives.

Another area for future investigation is the functionalization of the ethylamine (B1201723) side chain. While the N,N-dimethyl group is relatively stable, methods for selective demethylation or transformation of the amine could provide access to a new range of compounds. Furthermore, modern synthetic methods such as photoredox catalysis could open up new avenues for the functionalization of both the aromatic ring and the side chain through radical-mediated processes. nih.govacs.org The development of such novel chemical transformations will not only expand the library of accessible derivatives but also deepen our fundamental understanding of the reactivity of this class of molecules.

Q & A

Q. What is the correct IUPAC nomenclature for 2-(4-Bromophenyl)-N,N-dimethylethanamine, and how can structural ambiguities be resolved?

Q. What is a standard synthetic route for this compound?

A validated method involves reductive amination of 2-(4-bromophenyl)ethanamine with formaldehyde in formic acid under reflux, followed by alkaline workup to isolate the free base . Key steps:

  • Reagent Ratios : 1:2 molar ratio of amine to formaldehyde.
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
  • Yield Optimization : Adjust reflux time (5–7 hours) to minimize by-products like quaternary ammonium salts .

Q. How is the compound characterized for purity in pharmacological studies?

Purity is assessed via:

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities (e.g., residual 2-(4-bromophenyl)ethanamine) .
  • Melting Point : Compare observed values (e.g., hydrochloride salt: 180–182°C) with literature data .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., dual antihistamine and anti-inflammatory activity)?

Contradictions arise from off-target receptor interactions. A methodological approach includes:

  • Receptor Binding Assays : Screen for H1, H2, and H4 histamine receptors using radiolabeled ligands (e.g., [³H]-pyrilamine).
  • Cellular Models : Use mast cell degranulation assays to differentiate antihistamine (inhibition of histamine release) vs. anti-inflammatory (IL-6/TNF-α suppression) effects .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., diphenhydramine) to identify critical substituents .

Q. What experimental strategies mitigate challenges in crystallizing this compound for X-ray studies?

Crystallization hurdles (e.g., low symmetry, hygroscopicity) are addressed by:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/diethyl ether) to enhance lattice stability.
  • Salt Formation : Prepare hydrochloride salts for improved crystallinity, as documented in impurity standards .
  • SHELX Refinement : Apply anisotropic displacement parameters and hydrogen bonding constraints to refine disordered regions .

Q. How do researchers validate the compound’s stability under varying storage conditions?

Stability studies follow ICH guidelines:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products (e.g., bromophenol via hydrolysis).
  • LC-MS/MS : Quantify degradation using stable isotope-labeled internal standards .
  • Storage Recommendations : Store hydrochloride salts under inert atmosphere at 2–8°C to prevent oxidative decomposition .

Q. What analytical approaches reconcile discrepancies in reported LD₅₀ values across species?

Discrepancies (e.g., LD₅₀ in mice: 63 mg/kg i.v. vs. 366 mg/kg p.o.) are explained by:

  • Bioavailability Studies : Measure plasma concentrations via LC-MS to assess first-pass metabolism.
  • Species-Specific Metabolism : Use liver microsomes to compare oxidative pathways (e.g., CYP450-mediated N-demethylation) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight334.26 g/molMass Spectrometry
LogP (Octanol-Water)3.8 ± 0.2Shake-Flask
pKa (Amine)9.1Potentiometric Titration

Q. Table 2. Common Impurities in Synthesis

ImpuritySourceDetection Method
2-(4-Bromophenyl)ethanamineIncomplete alkylationHPLC-UV
Quaternary ammonium saltOver-alkylation¹H NMR

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-N,N-dimethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.